molecular formula C20H14N2O2 B126826 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 144252-16-4

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B126826
CAS No.: 144252-16-4
M. Wt: 314.3 g/mol
InChI Key: FPCDSWNFZGRAOI-UHFFFAOYSA-N
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Description

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 144252-16-4) is a pyrazole derivative featuring a naphthalene substituent at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 2. Its synthesis typically involves condensation reactions, as inferred from analogous compounds (e.g., ). The compound is reported with 95% purity, suggesting efficient synthetic protocols .

Properties

IUPAC Name

5-naphthalen-2-yl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCDSWNFZGRAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378105
Record name 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144252-16-4
Record name 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Regioselectivity Control

The regiocontrolled synthesis of pyrazole derivatives begins with trichloromethyl enones, where the trichloromethyl group serves as a latent carboxylic acid precursor. Enones such as 1a (derived from naphthalenyl ketones) react with arylhydrazines under solvent-dependent conditions to yield either 1,3- or 1,5-regioisomers. For the target compound, free phenylhydrazine (2a’ ) in chloroform at reflux selectively produces the 1,5-regioisomer, positioning the naphthalenyl group at C5 and the phenyl group at N1. The trichloromethyl group at C3 undergoes subsequent methanolysis to form the methyl ester, which is hydrolyzed to the carboxylic acid (Scheme 1).

Mechanistic Insights :

  • Nucleophilic Attack : The hydrazine’s terminal nitrogen attacks the α,β-unsaturated carbonyl of the enone, forming a β-enaminone intermediate.

  • Cyclization and Dehydration : Intramolecular cyclization yields a pyrazoline, which dehydrates to the pyrazole core.

  • Solvent Role : Methanol facilitates both cyclization and methanolysis, converting −CCl3 to −COOCH3.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Hydrazine Equivalents : Using 2.0 equivalents of free phenylhydrazine ensures complete enone consumption and minimizes byproducts (Table 1).

  • Temperature : Initial cyclization at room temperature (16 h) followed by reflux (16 h) achieves >90% conversion to the 1,5-regioisomer.

  • Solvent System : Chloroform for cyclization and methanol for methanolysis prevent premature trichloromethyl hydrolysis.

Representative Protocol :

  • Cyclocondensation : Enone 1a (1 mmol) and free phenylhydrazine (2a’ , 2.0 equiv.) in CHCl3 (10 mL) reflux for 2 h.

  • Methanolysis : Replace solvent with MeOH, reflux for 16 h to form methyl 5-naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylate.

  • Ester Hydrolysis : Treat the ester with NaOH (2M, aqueous) at 80°C for 4 h to yield the carboxylic acid (85–90% overall yield).

Alternative Route via Hydrazone Formation and Oxidation

Hydrazone Synthesis and Pyrazole Ring Construction

β-Acetyl naphthalene reacts with phenylhydrazine in ethanol under acidic conditions to form a hydrazone intermediate. Treatment with Vilsmeier–Haack reagent (DMF-POCl3) at 70–80°C introduces a formyl group at C4, yielding 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 ). While this method positions substituents at C3 and C4, oxidation of the aldehyde to a carboxylic acid would require additional steps (e.g., KMnO4 in acidic conditions), potentially relocating the functional group to C3.

Challenges in Direct Carboxylic Acid Formation

The aldehyde-to-acid oxidation, though chemically feasible, introduces regiochemical ambiguity. For instance, oxidation of 1 would yield 4-carboxylic acid derivatives, inconsistent with the target’s C3 substitution. Thus, this route necessitates post-synthetic modifications, such as cross-coupling or ester hydrolysis, to achieve the desired regiochemistry.

Comparative Analysis of Synthetic Methods

Parameter Trichloromethyl Enone Route Hydrazone Oxidation Route
Regioselectivity High (1,5-regioisomer ≥94%)Moderate (C4 functionalization)
Functional Group Direct C3 carboxylationRequires oxidation/relocation
Yield 70–90%50–65%
Steps Two (cyclization + hydrolysis)Three (hydrazone + formylation + oxidation)

The trichloromethyl enone method outperforms alternative routes in regiocontrol and efficiency, making it the preferred approach for large-scale synthesis.

Advanced Modifications and Scalability

Solvent-Free and Catalytic Enhancements

Recent advances explore solvent-free cyclocondensation using microwave irradiation, reducing reaction times from 16 h to 30 minutes while maintaining yields >80%. Additionally, catalytic systems employing Lewis acids (e.g., ZnCl2) enhance trichloromethyl hydrolysis efficiency, minimizing side reactions.

Green Chemistry Considerations

Replacing methanol with ethanol or isopropanol in methanolysis steps reduces toxicity without compromising yield. Furthermore, aqueous workup protocols recover >95% of solvents, aligning with sustainable chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Pyrazole derivatives have been studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
  • Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Materials Science Applications

In materials science, this compound is explored for its potential use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology due to its ability to emit light when subjected to an electric current.
  • Fluorescent Dyes : Its structural characteristics allow it to be used as a fluorescent dye in various biological imaging applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The ability to modify the pyrazole ring allows researchers to create various derivatives with enhanced biological activities or improved physical properties.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for further development as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In research conducted at a leading cancer research institute, the compound was tested against several cancer cell lines. Results showed that it effectively inhibited cell growth and induced apoptosis in breast cancer cells, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key Compounds:
Compound Name Substituents (Position) Molecular Weight Similarity Score Key Features
5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid (Target) Naphthalen-2-yl (5), Phenyl (1) 324.34* Reference High lipophilicity; carboxylic acid
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 27069-16-5) 4-Methoxyphenyl (5) 218.20 1.00 Increased polarity due to methoxy
5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 100537-55-1) Furyl (5), Phenyl (1) 254.24 0.81 Polar furan ring; lower molecular weight
5-Phenyl-1H-pyrazole-3-carboxylic acid (CAS 83405-71-4) Phenyl (5) 188.18 0.88 Smaller aromatic system; higher solubility

*Calculated based on formula C₂₀H₁₄N₂O₂.

Analysis:
  • Naphthalene vs. Smaller Aromatic Groups : The target compound’s naphthalene substituent increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to phenyl (logP ~2.1) or furyl (logP ~1.5) analogs. This enhances hydrophobic interactions in biological systems but may reduce aqueous solubility .
  • Electron-Withdrawing vs. Electron-Donating Groups : Methoxy groups () improve solubility via polarity but reduce membrane permeability. The carboxylic acid at position 3 is conserved across analogs, suggesting its critical role in hydrogen bonding or ionic interactions .
Key Insight**:

The target’s synthesis likely mirrors methods in (condensation of aldehyde and ketone precursors) but optimized for higher purity. Naphthalene introduction may require stringent temperature control to avoid side reactions.

Structural and Crystallographic Insights

  • Twist Angles : In the naphthalene-pyrazole analog (), the pyrazole and naphthalene rings are twisted by 46.3°, affecting crystal packing and melting points (m.p. 389–391 K). The target compound likely exhibits similar steric hindrance, contributing to a high melting point (>400 K predicted) .
  • Conjugation Effects: Direct attachment of naphthalene at position 5 (vs. propenone-bridged in ) may enhance π-conjugation, stabilizing the molecule and influencing UV-Vis absorption properties.

Biological Activity

5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 144252-16-4) is a heterocyclic compound belonging to the pyrazole class. Its unique structural characteristics, including a naphthalene group at the 5-position and a phenyl group at the 1-position, along with a carboxylic acid at the 3-position, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antimicrobial, and other pharmacological properties.

Structure and Properties

The molecular formula of this compound is C20H14N2O2C_{20}H_{14}N_{2}O_{2}, with a molecular weight of 314.34 g/mol. The compound's structure is illustrated below:

SMILES OC(=O)c3cc(c2ccc1ccccc1c2)n(n3)c4ccccc4\text{SMILES }OC(=O)c3cc(c2ccc1ccccc1c2)n(n3)c4ccccc4

Table 1: Key Properties

PropertyValue
Molecular FormulaC20H14N2O2
Molecular Weight314.34 g/mol
CAS Number144252-16-4

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazoles exhibit significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, one study reported that certain pyrazole derivatives demonstrated selective COX-2 inhibition with minimal side effects on gastric tissues, indicating their potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including this compound, exhibit promising anticancer activity. A molecular docking study suggested that this compound could interact effectively with various cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC7721) cancer cells . The mechanism of action is believed to involve apoptosis induction and inhibition of tumor growth.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. In one study, derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated significant antimicrobial activity, particularly against E. coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .

Other Pharmacological Activities

Beyond anti-inflammatory and anticancer properties, this compound exhibits other biological activities:

  • Antitubercular Activity : Some studies have highlighted its potential in combating tuberculosis through inhibition of mycobacterial growth .
  • Antifungal Activity : It has shown effectiveness against fungal strains such as Aspergillus niger .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of the compound were administered to evaluate their anti-inflammatory effects. Results indicated that some derivatives significantly reduced edema compared to controls, demonstrating their potential as effective anti-inflammatory agents .

Case Study 2: Anticancer Potential

A recent study utilized a series of synthesized pyrazole derivatives in vitro against various cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cells while sparing normal cells, suggesting a pathway for developing targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving condensation, cyclization, and hydrolysis. Key steps include:
  • Knoevenagel Condensation : Reacting 1-phenylpyrazole-4-carboxaldehyde with acetylated naphthalene derivatives under alkaline conditions (e.g., 20% ethanolic KOH) to form the pyrazole core .
  • Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ catalysts improve yield and reduce reaction time for allylidene intermediates .
  • Ester Hydrolysis : Ethyl ester derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are hydrolyzed to carboxylic acids using NaOH or H₂SO₄ .
    Optimization Strategies :
  • Catalyst Screening : Test transition metal catalysts (e.g., Fe, In) for regioselectivity .
  • Temperature Control : Maintain reflux conditions (e.g., 389–391 K) for crystallization .
  • Yield Comparison :
MethodCatalystYield (%)Reference
Knoevenagel CondensationNone65–70
Fe₂O₃@SiO₂/In₂O₃Heterogeneous85–90

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., naphthalene vs. phenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₁₄N₂O₂, exact mass 322.105 Da) .
  • X-ray Crystallography : Resolves torsional angles (e.g., 46.3° twist between pyrazole and naphthalene rings) and twin law refinement for overlapping diffraction spots .
  • HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity .

Advanced Research Questions

Q. How does structural modification at the N1 and C5 positions influence pharmacological activity?

  • Methodological Answer : Substituents at N1 (e.g., methyl, hydroxyalkyl) and C5 (e.g., biphenyl, thiophene) modulate target selectivity:
  • GPCR Allosteric Modulation : Bulky C5 groups (e.g., naphthalene) enhance binding to CB1 cannabinoid receptors, while N1-methylation reduces off-target effects .
  • Enzyme Inhibition : Trifluoromethyl groups at C3 improve xanthine oxidoreductase inhibition (IC₅₀ < 1 µM) .
    Design Workflow :

Molecular Docking : Screen substituents against GPCR or enzyme active sites (e.g., COX-2, carbonic anhydrase) .

SAR Analysis : Compare IC₅₀ values of derivatives in enzyme assays .

Q. What experimental strategies resolve contradictions in neuroprotective efficacy across disease models?

  • Methodological Answer : Discrepancies arise from model variability (e.g., Aβ toxicity vs. oxidative stress models). Key approaches:
  • Standardized Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with consistent dosing (e.g., 10 mg/kg/day, oral) .
  • Biomarker Profiling : Measure TNF-α, IL-6, and caspase-3 levels to correlate efficacy with anti-inflammatory/apoptotic pathways .
  • Pharmacokinetics : Assess brain permeability via LC-MS/MS to confirm CNS exposure .

Q. How can computational modeling predict interactions with lipid bilayers in drug formulation?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use CHARMM-GUI to model compound insertion into phosphatidylcholine bilayers. Parameters include logP (2.8) and polar surface area (85 Ų) .
  • Bile Salt Compatibility : Simulate interactions with sodium taurocholate (HLB = 16) to optimize nanocapsule formulations .

Data Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show no activity?

  • Methodological Answer : Variations in assay conditions (e.g., enzyme source, substrate concentration) affect results:
  • Enzyme Source : Human recombinant COX-2 vs. murine microsomal COX-2 may differ in sensitivity .
  • Redox State : Include 10 µM hematin in assays to stabilize enzyme activity .
    Validation Protocol :

Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate.

Selectivity Screening : Compare IC₅₀ against COX-1 (e.g., platelet-derived) .

Tables of Key Findings

Q. Table 1: Pharmacological Activities of Derivatives

DerivativeTargetIC₅₀/EC₅₀Model SystemReference
5-Naphthalen-2-yl-1-phenylCB1 Receptor12 nMHEK293 cells
5-(4-Chlorophenyl)-trifluoroCarbonic Anhydrase0.8 µMRecombinant CA IX
3-Methylsulfanyl derivativeXanthine Oxidase0.5 µMBovine liver

Q. Table 2: Crystallographic Data

ParameterValueReference
Space GroupP 1
Torsional Angle (Pyrazole-Naphthalene)46.3°
Twin Ratio0.544:0.456

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